molecular formula C13H11ClN2O2 B2387336 2-(1H-1,3-benzodiazol-2-yl)-1-(furan-2-yl)ethan-1-one hydrochloride CAS No. 1177272-41-1

2-(1H-1,3-benzodiazol-2-yl)-1-(furan-2-yl)ethan-1-one hydrochloride

Cat. No.: B2387336
CAS No.: 1177272-41-1
M. Wt: 262.69
InChI Key: GWBVVTAOZOCVOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-1,3-benzodiazol-2-yl)-1-(furan-2-yl)ethan-1-one hydrochloride is a synthetic organic compound that belongs to the class of benzodiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-2-yl)-1-(furan-2-yl)ethan-1-one hydrochloride typically involves the condensation of a benzodiazole derivative with a furan derivative under acidic conditions. Common reagents used in the synthesis include hydrochloric acid, acetic anhydride, and various catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-benzodiazol-2-yl)-1-(furan-2-yl)ethan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The benzodiazole and furan rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-2-yl)-1-(furan-2-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate the activity of these targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-1,3-benzodiazol-2-yl)-1-phenylethan-1-one hydrochloride
  • 2-(1H-1,3-benzodiazol-2-yl)-1-(thiophen-2-yl)ethan-1-one hydrochloride

Uniqueness

2-(1H-1,3-benzodiazol-2-yl)-1-(furan-2-yl)ethan-1-one hydrochloride is unique due to the presence of both benzodiazole and furan rings, which may confer distinct chemical and biological properties compared to other similar compounds. Its specific structure may result in unique interactions with molecular targets, leading to different biological activities.

Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-1-(furan-2-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2.ClH/c16-11(12-6-3-7-17-12)8-13-14-9-4-1-2-5-10(9)15-13;/h1-7H,8H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWBVVTAOZOCVOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CC(=O)C3=CC=CO3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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